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molecular formula C12H16N2O2 B1366042 3-(4-Methylpiperazin-1-yl)benzoic acid CAS No. 215309-01-6

3-(4-Methylpiperazin-1-yl)benzoic acid

Cat. No. B1366042
M. Wt: 220.27 g/mol
InChI Key: HALATUFUWLWCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518267B1

Procedure details

3-(4-Methylpiperazinyl)-benzoic acid tert-butyl ester (4.1 g, 14.9 mmol) was dissolved in TFA: CH2Cl2 (70 ml, 1:1) and the reaction was stirred for 2 h at RT. The reaction mixture was diluted with toluene (100 ml), then was concentrated in vacuo and was used in the next reaction without further purification: MS (ES+) 221.3 (M+H+).
Name
3-(4-Methylpiperazinyl)-benzoic acid tert-butyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:20])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N:13]2[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]2)[CH:8]=1)(C)(C)C.C(Cl)Cl>C(O)(C(F)(F)F)=O.C1(C)C=CC=CC=1>[CH3:19][N:16]1[CH2:15][CH2:14][N:13]([C:9]2[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=2)[C:6]([OH:20])=[O:5])[CH2:18][CH2:17]1

Inputs

Step One
Name
3-(4-Methylpiperazinyl)-benzoic acid tert-butyl ester
Quantity
4.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=CC=C1)N1CCN(CC1)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
was used in the next reaction without further purification

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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